molecular formula C23H18N6O2S3 B2527417 N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide CAS No. 389072-09-7

N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2527417
CAS No.: 389072-09-7
M. Wt: 506.62
InChI Key: SWDDXANZOGTUEB-UHFFFAOYSA-N
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Description

N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a complex organic compound that features a benzothiazole moiety, a triazole ring, and a thiophene carboxamide group

Mechanism of Action

The mechanism of action of benzothiazoles and triazoles in biological systems is complex and can vary depending on the specific compound and the biological target. For example, some benzothiazoles have been shown to inhibit the COX enzymes, which are involved in the inflammatory response .

Safety and Hazards

As with any chemical compound, the safety and hazards of benzothiazoles and triazoles depend on the specific compound and its concentration. Some benzothiazoles and triazoles have been shown to have therapeutic effects, but they can also have side effects and toxicities .

Future Directions

The study of benzothiazoles and triazoles is a vibrant field with many potential future directions. These compounds have shown promise in various areas of medicinal chemistry, and ongoing research is focused on synthesizing new derivatives with improved pharmacological activity .

Preparation Methods

The synthesis of N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzothiazole moiety, which can be synthesized by treating 2-mercaptoaniline with acid chlorides . The triazole ring is then introduced through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes. The final step involves coupling the benzothiazole and triazole intermediates with thiophene-2-carboxamide under suitable reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Chemical Reactions Analysis

N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide include:

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O2S3/c30-20(26-22-25-16-9-4-5-10-17(16)34-22)14-33-23-28-27-19(29(23)15-7-2-1-3-8-15)13-24-21(31)18-11-6-12-32-18/h1-12H,13-14H2,(H,24,31)(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDDXANZOGTUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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